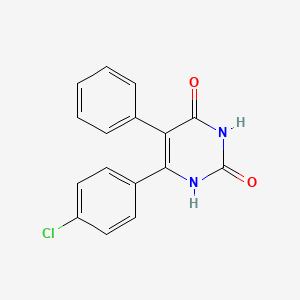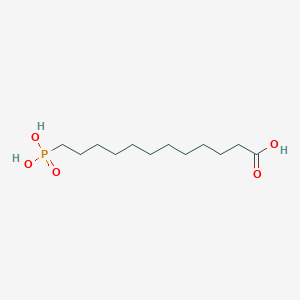
12-phosphonododecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-phosphonododecanoic acid is an organic compound with the molecular formula C12H25O5P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-phosphonododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction typically proceeds as follows:
- Dodecanol reacts with phosphorus trichloride to form dodecylphosphonic dichloride.
- The dodecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 12-phosphonododecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids.
Aplicaciones Científicas De Investigación
12-phosphonododecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other phosphonic acid derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. It is also employed in surface modification and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 12-phosphonododecanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, its long aliphatic chain allows it to interact with lipid membranes, which may contribute to its biological activities.
Comparación Con Compuestos Similares
Dodecylphosphonic acid: Similar in structure but lacks the terminal phosphonic acid group.
12-hydroxydodecanoic acid: Contains a hydroxyl group instead of a phosphonic acid group.
12-bromododecanoic acid: Features a bromine atom in place of the phosphonic acid group.
Uniqueness: 12-phosphonododecanoic acid is unique due to its combination of a long aliphatic chain and a terminal phosphonic acid group. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in surface modification and as a corrosion inhibitor.
Propiedades
Número CAS |
295792-72-2 |
|---|---|
Fórmula molecular |
C12H25O5P |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
12-phosphonododecanoic acid |
InChI |
InChI=1S/C12H25O5P/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-18(15,16)17/h1-11H2,(H,13,14)(H2,15,16,17) |
Clave InChI |
BUKGQBGCJBXIKV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)O)CCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


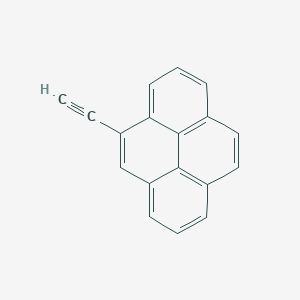
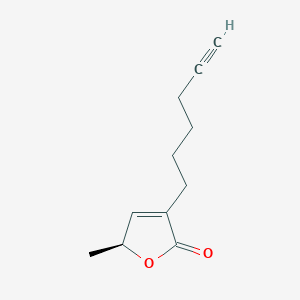

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
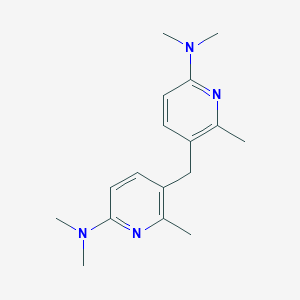
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
